

# Comprehensive Characterization of 6,6-Diphenylpiperidin-2-one: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 6,6-Diphenylpiperidin-2-one

CAS No.: 14525-90-7

Cat. No.: B8543022

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## Executive Summary

**6,6-Diphenylpiperidin-2-one** (CAS: 10604-77-0) is a specialized

-lactam intermediate often utilized in the synthesis of neurokinin antagonists and peptidomimetics.<sup>[1][2]</sup> Its structure features a piperidin-2-one ring with a geminal diphenyl substitution at the C6 position (adjacent to the nitrogen atom).<sup>[1][2]</sup> This steric crowding creates unique spectroscopic signatures, particularly in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, distinguishing it from its 3,3- and 5,5-diphenyl isomers.<sup>[1]</sup>

This guide provides a definitive reference for the identification and quality control of this compound, synthesizing theoretical principles with standard experimental data ranges for this structural class.

## Structural Analysis & Chemical Properties<sup>[2][3][4][5]</sup> <sup>[6][7]</sup>

Property	Detail
IUPAC Name	6,6-Diphenylpiperidin-2-one
CAS Number	10604-77-0
Molecular Formula	
Molecular Weight	251.33 g/mol
Structural Feature	-Lactam with gem-diphenyl group at C6 (adjacent to NH)
Solubility	Soluble in , DMSO- , Methanol

## Synthesis Context

Understanding the synthesis aids in identifying impurities.[2] This compound is typically accessible via the cyclization of 5-amino-5,5-diphenylpentanoic acid or through the reductive alkylation/cyclization of diphenyl-substituted nitrile or ketone precursors.[1][2] Common impurities may include the uncyclized amino acid or decarboxylated byproducts.[2]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Chloroform-d) | Frequency: 400 MHz for

, 100 MHz for

[1][3]

The gem-diphenyl group at position 6 exerts a significant anisotropic effect on the adjacent methylene protons (C5) and shifts the C6 carbon downfield due to the deshielding nature of the nitrogen and phenyl rings.

Table 1:

## NMR Spectral Assignments

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH	6.20 – 6.50	Broad Singlet	1H	Amide proton; shift varies with concentration/H-bonding.[1][2]
Ar-H	7.20 – 7.45	Multiplet	10H	Overlapping signals for two phenyl rings (ortho/meta/para).[1][2]
C3-H	2.40 – 2.55	Triplet (t)	2H	-protons to Carbonyl (deshielded by C=O).[1][2]
C5-H	2.60 – 2.75	Multiplet (m)	2H	-protons to Nitrogen; adjacent to gem-diphenyl (steric/magnetic influence).[1][2]
C4-H	1.80 – 1.95	Multiplet (m)	2H	-protons to Carbonyl; most shielded methylene group.[1][2]

“

*Expert Insight: The protons at C5 are diagnostic. In unsubstituted piperidin-2-one, these appear upfield.[1][2] Here, the proximity to the quaternary C6 bearing two phenyl rings causes a downfield shift and complex splitting due to the rigid conformation enforced by the bulky phenyls.*

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Table 2:

NMR Spectral Assignments

Position	Shift (ppm)	Type	Assignment Logic
C2	172.5	C=O	Characteristic amide carbonyl.[2]
C6	64.0 – 66.0	C (quat)	Quaternary carbon bonded to N and two Phenyls.[2] Significantly downfield.
Ar-Ipso	144.0 – 145.0	C (quat)	Ipso carbons of the phenyl rings.[1][2]
Ar-CH	126.0 – 129.0	CH	Ortho, Meta, Para carbons (multiple peaks).[1][2]
C3	32.5		-carbon to C=O.[2]
C5	36.0		Adjacent to the bulky C6 center.[2]
C4	19.5		The "middle" methylene, most shielded.[2]

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1][2]

The IR spectrum confirms the lactam functionality. The lack of an O-H stretch rules out the open-chain amino acid precursor.[2]

Frequency ( )	Vibration Mode	Description
3200 – 3400		Broad amide stretching band. [1][2]
3030 – 3060		Aromatic C-H stretching.[1][2]
2920 – 2950		Aliphatic methylene stretching. [1][2]
1660 – 1680		Amide I band. Strong, diagnostic for -lactam.
1490, 1450		Aromatic ring breathing modes.[1][2]
700, 750		Monosubstituted benzene (out-of-plane bending).[1][2]

## Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray Ionization)[1]

### Fragmentation Pathway (EI)

The molecular ion (

) is stable due to the aromatic rings, but specific fragmentations related to the gem-diphenyl group are dominant.[1][2]

- Molecular Ion (

): m/z 251 (Distinct, medium intensity).[1][2]

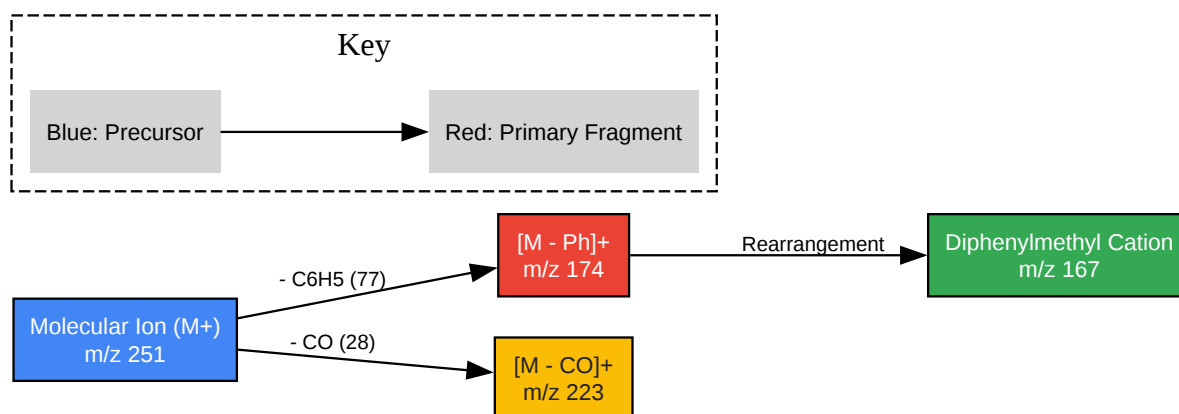
- Base Peak: Often m/z 174 (Loss of Phenyl,

).[1][2]

- Diagnostic Fragment: m/z 180 (Diphenylmethyl cation rearrangement) or m/z 223 (Loss of CO,

).[1][2]

## Diagram 1: Proposed Fragmentation Pathway



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Caption: Electron Impact (EI) fragmentation pathway showing the primary loss of the phenyl group and carbonyl extrusion.[1]

## Experimental Protocol for Validation

To ensure scientific integrity, the following protocol should be used to validate the identity of synthesized or purchased **6,6-Diphenylpiperidin-2-one**.

- Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of  
. Ensure the solution is clear; turbidity indicates inorganic salts from the cyclization step.

- Run

NMR: Acquire 16 scans. Verify the integration ratio of Aromatic (10H) to Aliphatic (6H).

- Check: If the aromatic integration is <10H relative to the aliphatic, check for solvent inclusions or incomplete drying.

- Run

NMR: Acquire 256-512 scans. Look specifically for the quaternary carbon at ~65 ppm.[2]

- Differentiation: If the quaternary carbon appears at ~45-50 ppm, you may have the 5,5-diphenyl isomer.[2] If it appears at ~50-55 ppm, you may have the 3,3-diphenyl isomer.[1] [2] The 6,6-diphenyl isomer is uniquely downfield due to the direct attachment to Nitrogen. [2]

- Melting Point: Expected range: 178 – 182 °C (Typical for gem-diphenyl lactams, though specific polymorphs may vary).

## References

- GuideChem. (2023).[2] Chemical Properties of **6,6-Diphenylpiperidin-2-one** (CAS 10604-77-0).[1][2]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][4] (Reference for Amide I/II IR bands and Mass Spec fragmentation rules).

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## Sources

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